3-Chloro-1,1-dimethoxypropan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

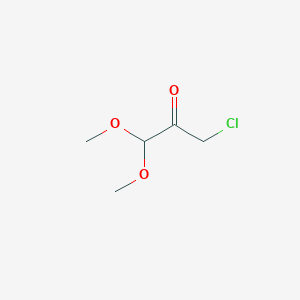

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9ClO3 |

|---|---|

Molecular Weight |

152.57 g/mol |

IUPAC Name |

3-chloro-1,1-dimethoxypropan-2-one |

InChI |

InChI=1S/C5H9ClO3/c1-8-5(9-2)4(7)3-6/h5H,3H2,1-2H3 |

InChI Key |

WORKLVPNYZGIJF-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=O)CCl)OC |

Origin of Product |

United States |

Applications of 3 Chloro 1,1 Dimethoxypropan 2 One in Advanced Organic Synthesis

Role as an Intermediate in Pharmaceutical Compound Synthesis

Information regarding the direct use of 3-Chloro-1,1-dimethoxypropan-2-one as an intermediate in the synthesis of pharmaceutical compounds is not available in the reviewed scientific literature and patent databases.

Utility in Agrochemical and Specialty Chemical Production

There is no available data to support the utility of this compound in the production of agrochemicals or specialty chemicals.

Building Block for Complex Heterocyclic Systems

The role of this compound as a building block for constructing complex heterocyclic systems is not documented in the accessible chemical literature.

Precursor for Advanced Polymeric Materials and Functional Molecules

No research findings were identified that describe the use of this compound as a precursor for advanced polymeric materials or other functional molecules.

Advanced Spectroscopic and Analytical Methodologies for Elucidating Chemical Behavior

Elucidation of Reaction Intermediates through Advanced NMR and MS Techniques

The identification of transient species formed during a chemical reaction is fundamental to understanding its mechanism. For reactions involving 3-Chloro-1,1-dimethoxypropan-2-one, advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques are indispensable tools for elucidating the structure of fleeting intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are vital for characterizing stable products, specialized NMR experiments are required to detect and structurally define short-lived intermediates. Techniques such as rapid-injection NMR, where the reaction is initiated at very low temperatures directly in the NMR spectrometer, can trap and characterize intermediates that would otherwise be undetectable. wikipedia.org For instance, in reactions where this compound is a substrate, intermediates like enolates or other transient species could potentially be observed. Two-dimensional NMR techniques, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide detailed information about the connectivity and spatial relationships of protons within an intermediate, aiding in its structural assignment. nih.gov

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly powerful technique for monitoring reaction intermediates in real-time. nih.gov Its high sensitivity and ability to analyze species directly from the reaction mixture allow for the detection of low-concentration intermediates. By coupling ESI with Ion Mobility (IM) spectrometry (ESI-IM-MS), it is possible to separate and detect isomeric and even diastereomeric intermediates, providing a deeper understanding of the reaction pathway. nih.gov In the context of this compound, ESI-MS could be used to identify and track the formation and consumption of key intermediates in reactions such as nucleophilic substitutions or rearrangements.

Chiral Analysis and Stereochemical Assignments of Derivatives

Since this compound is a prochiral molecule, its reactions can lead to the formation of chiral products. The determination of the stereochemical outcome of such reactions is crucial. This is typically achieved by converting the ketone into diastereomeric derivatives, which can then be analyzed by chromatographic or spectroscopic methods.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for separating enantiomers. This often involves the use of a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. Alternatively, the product can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral column.

NMR spectroscopy can also be used for stereochemical assignment. The use of chiral shift reagents can induce different chemical shifts for the protons of enantiomers, allowing for their differentiation and quantification. Furthermore, the formation of diastereomeric derivatives allows for the use of standard NMR techniques to determine the stereochemistry based on differences in chemical shifts and coupling constants.

In Situ Reaction Monitoring and Kinetic Studies

Understanding the rate at which a reaction proceeds and how that rate is influenced by various factors is the domain of kinetic studies. In situ monitoring techniques are particularly valuable as they allow for the collection of data in real-time without disturbing the reaction.

Spectroscopic Methods: Techniques like Infrared (IR) and Raman spectroscopy are well-suited for in situ monitoring. spectroscopyonline.com By inserting a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked by observing the changes in their characteristic vibrational bands. spectroscopyonline.comnih.gov For example, the disappearance of the carbonyl stretch of this compound and the appearance of new bands corresponding to the product can be monitored over time to determine the reaction rate.

Kinetic Data Analysis: The data obtained from in situ monitoring can be used to determine the reaction order, rate constant, and activation energy. This information is critical for optimizing reaction conditions and gaining a quantitative understanding of the reaction mechanism. For complex reactions, kinetic modeling can be employed to simulate the reaction and test different mechanistic hypotheses against the experimental data.

Derivatization Strategies for Complex Mixture Analysis and Enhanced Detection

The analysis of this compound and its reaction products within complex matrices, such as environmental or biological samples, often requires a preliminary derivatization step. Derivatization serves to improve the volatility, thermal stability, and/or detectability of the analyte.

For ketones like this compound, a common derivatization strategy involves reaction with a hydroxylamine (B1172632) or hydrazine (B178648) derivative to form an oxime or hydrazone, respectively. thermofisher.com These derivatives are often more stable and can be more readily analyzed by GC-MS.

Common Derivatizing Agents:

| Derivatizing Agent | Resulting Derivative | Advantages |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFBHA-oxime | High sensitivity for GC with electron capture detection (ECD). sigmaaldrich.com |

| 2,4-Dinitrophenylhydrazine (DNPH) | DNPH-hydrazone | Forms stable, colored derivatives suitable for HPLC-UV analysis. waters.comnih.gov |

| Dansyl hydrazine | Dansyl-hydrazone | Fluorescent derivative for highly sensitive detection by HPLC with fluorescence detection. thermofisher.com |

These derivatization methods not only facilitate the separation and quantification of the target analyte but also provide structural information through the mass spectrum of the derivative. For instance, a novel derivatization reagent called Cleavable Isobaric Labeled Affinity Tag (CILAT) allows for the selective marking and enrichment of aldehyde and ketone compounds from complex biological samples, followed by analysis using high-resolution mass spectrometry. scispace.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For 3-Chloro-1,1-dimethoxypropan-2-one, these calculations would typically employ methods like Density Functional Theory (DFT) or ab initio calculations (such as Møller-Plesset perturbation theory, MP2). These methods, combined with various basis sets (e.g., 6-31G*, cc-pVTZ), can predict geometric parameters like bond lengths, bond angles, and dihedral angles.

The conformational landscape of this compound is expected to be complex due to the rotational freedom around several single bonds: the C1-C2 bond, the C2-C3 bond, and the C-O bonds of the dimethoxy group. A systematic conformational search would be the first step, followed by geometry optimization of the identified unique conformers. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature.

Studies on similar molecules, like 1,2-dihaloethanes and other disubstituted ethanes, have shown that the relative stability of conformers (e.g., anti vs. gauche) is governed by a delicate balance of steric hindrance and stereoelectronic effects. acs.orgnih.gov For instance, the gauche effect, where a conformation with adjacent electronegative substituents is unexpectedly favored, might play a role in the conformational preference of this compound.

Table 1: Illustrative Calculated Geometric Parameters for a Stable Conformer of this compound (DFT/B3LYP/6-31G)*

| Parameter | Value |

| C=O Bond Length | 1.21 Å |

| C-Cl Bond Length | 1.78 Å |

| C1-C2 Bond Length | 1.52 Å |

| C2-C3 Bond Length | 1.53 Å |

| O-C-O Bond Angle | 112.5° |

| Cl-C-C=O Dihedral Angle | Variable (conformer dependent) |

Mechanistic Pathway Elucidation through Transition State Modeling

Transition state modeling is a powerful computational technique used to elucidate the mechanisms of chemical reactions. For this compound, this approach can be applied to understand its reactivity in various chemical transformations, such as nucleophilic substitution at the α-carbon. The presence of the carbonyl group significantly influences the reactivity of the adjacent C-Cl bond.

Computational studies on the SN2 reaction at α-halo ketones have shown that the reaction proceeds through a transition state where the nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion. vu.nlyoutube.com The energy barrier for this process can be calculated, providing a quantitative measure of the reaction rate. The geometry of the transition state, characterized by the partial formation of the new bond and the partial breaking of the old bond, can also be determined.

The rate of nucleophilic substitution at α-halo ketones is known to be significantly faster than in analogous alkyl halides. youtube.com Computational models can explain this enhanced reactivity by analyzing the orbital interactions in the transition state. Specifically, the interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-Cl bond can lower the energy of the transition state, thus accelerating the reaction. stackexchange.com

Table 2: Illustrative Calculated Activation Energies for the SN2 Reaction of this compound with a Nucleophile (e.g., I⁻)

| Computational Method | Solvent Model | Activation Energy (kcal/mol) |

| DFT (B3LYP/6-311+G**) | PCM (Acetone) | ~15-20 |

| MP2/aug-cc-pVTZ | SMD (Water) | ~18-23 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from transition state modeling, based on studies of similar α-chloro ketones.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry can also predict the reactivity and selectivity of this compound. By calculating various molecular properties, insights into its chemical behavior can be gained. For example, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify the electron-rich and electron-poor regions of the molecule. This would reveal the likely sites for electrophilic and nucleophilic attack.

For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack (e.g., protonation in acidic media). Conversely, a positive potential would be expected around the carbonyl carbon and the α-carbon, highlighting these as sites for nucleophilic attack.

Furthermore, frontier molecular orbital (FMO) theory can be used to predict reactivity. The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The LUMO of an α-chloro ketone is typically centered on the C-Cl bond and the carbonyl group, consistent with these being the primary sites for nucleophilic attack. stackexchange.com

The regioselectivity of reactions, such as enolate formation under basic conditions, can also be predicted. wikipedia.org While this compound only has one α-carbon with a hydrogen, in more complex analogs, the relative acidities of different α-hydrogens could be calculated to predict which enolate would form preferentially.

Emerging Research Frontiers and Future Prospects

Sustainable Synthesis Approaches and Green Chemistry Principles

No literature was found describing sustainable or green chemistry-based synthetic routes specifically for 3-Chloro-1,1-dimethoxypropan-2-one. While green methods exist for related chloropropanols, such as the use of ultrasound and water as the only reagent for 3-chloro-1,2-propanediol (B139630) synthesis researchgate.net, these have not been reported for the target ketone.

Catalyst Development for Selective Transformations

There is no available research on the development of specific catalysts for selective transformations involving this compound. Research into catalytic processes, such as phase transfer catalysis for halogenation or the use of Brønsted acidic ionic liquids, has been applied to different molecular scaffolds, like those for producing 3-haloflavones or the chlorination of glycerol (B35011) scielo.brresearchgate.net. However, these catalytic systems have not been documented for use with this compound.

Integration into Flow Chemistry and Automation Platforms

The integration of this compound synthesis or its subsequent reactions into flow chemistry or automated platforms is not described in the available scientific literature. This modern chemical manufacturing technique has not been publicly associated with this specific compound.

Novel Derivatization Strategies for Unprecedented Syntheses

Detailed derivatization strategies starting from this compound are not documented. While derivatization is a common technique for analysis or synthesis, as seen in the analysis of 3-chloro-1,2-propandiol using reagents like heptafluorobutyric anhydride (B1165640) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide nih.govnih.gov, no such specific applications or strategies for creating novel derivatives from this compound have been published.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.